Lipophilicity Shift Relative to the Unsubstituted Benzyl Analog (CAS 1049518-64-0)
The para-methyl substitution on the benzyl ring of the target compound is predicted to increase lipophilicity compared to the unsubstituted benzyl analog (CAS 1049518-64-0). Based on the calculated partition coefficient (cLogP) for structurally related 1-(4-methylbenzyl)-4-phenylpiperazine (PubChem CID 2231286) versus 1-benzyl-4-phenylpiperazine, the addition of a single methyl group raises cLogP by approximately 0.5 log unit [1]. For oxalamide derivatives, this translates to an estimated cLogP of ~4.0 for the target compound versus ~3.5 for the benzyl analog, a difference that is quantitatively meaningful for predicting passive membrane permeability and CNS exposure [2].
| Evidence Dimension | Lipophilicity (cLogP) shift attributable to p-methyl substitution |
|---|---|
| Target Compound Data | Estimated cLogP ≈ 4.0 (by analogy to 1-(4-methylbenzyl)-4-phenylpiperazine scaffold) |
| Comparator Or Baseline | N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049518-64-0), estimated cLogP ≈ 3.5 |
| Quantified Difference | ΔcLogP ≈ +0.5 (target vs. benzyl analog) |
| Conditions | In silico prediction based on PubChem computed properties for 1-(4-methylbenzyl)-4-phenylpiperazine (PubChem CID 2231286, XLogP3) and analogous 1-benzyl-4-phenylpiperazine. |
Why This Matters
A cLogP difference of 0.5 can alter CNS permeability by up to 2-fold, making the target compound a more suitable candidate for assays requiring blood-brain barrier penetration.
- [1] PubChem Compound Summary for CID 2231286, 1-(4-Methylbenzyl)-4-phenylpiperazine. Computed Properties: XLogP3, Molecular Weight, etc. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
